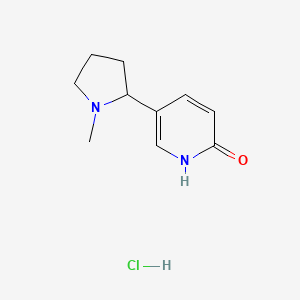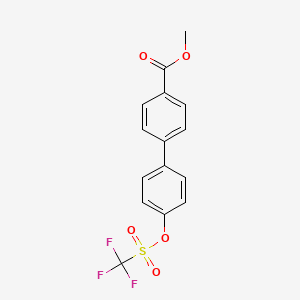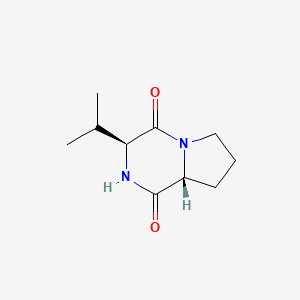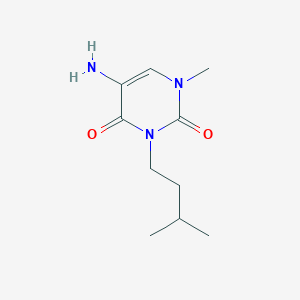
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as isopentylamine, methyl isocyanate, and cyanoacetic acid.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with simplified structures.
Substitution Products: Substituted pyrimidine derivatives with new functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways to exert its effects, such as inhibition of enzyme activity or alteration of gene expression.
相似化合物的比较
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the isopentyl group.
3-Isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the amino group.
5-Amino-3-isopentylpyrimidine-2,4(1h,3h)-dione: Lacks the methyl group.
Uniqueness
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the isopentyl and amino groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
5-amino-1-methyl-3-(3-methylbutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)4-5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3 |
InChI 键 |
SCNSZHLAFBGOFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C(=O)C(=CN(C1=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


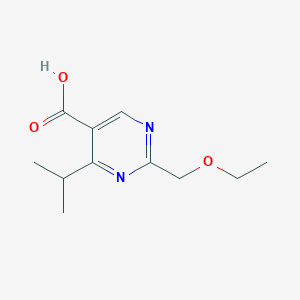
![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
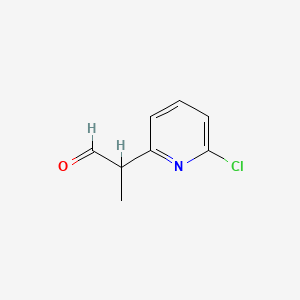
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
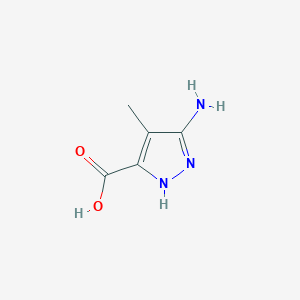
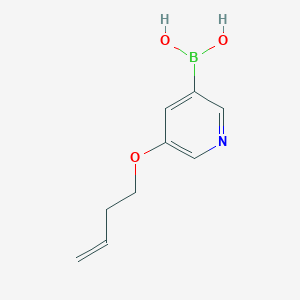
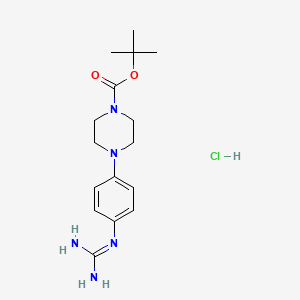
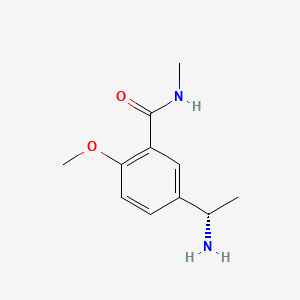
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
